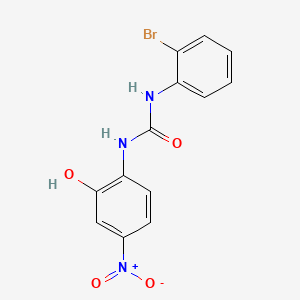

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea

Vue d'ensemble

Description

SB 225002 est un antagoniste puissant, sélectif et non peptidique du récepteur couplé aux protéines G CXCR2 (récepteur de l'interleukine-8 B). Il inhibe la liaison de l'interleukine-8 à CXCR2 avec une valeur de CI50 de 22 nanomolaires . Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à bloquer les réponses chimiotactiques des neutrophiles, qui sont cruciales dans les processus inflammatoires .

Méthodes De Préparation

SB 225002 est synthétisé par un processus chimique en plusieurs étapes. La voie de synthèse implique la réaction de l'isocyanate de 2-bromophényle avec la 2-hydroxy-4-nitroaniline pour former le produit final . Les conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) ou l'éthanol, et les réactions sont effectuées à des températures contrôlées pour assurer un rendement et une pureté élevés . Les méthodes de production industrielles suivent des voies de synthèse similaires, mais sont mises à l'échelle pour produire des quantités plus importantes du composé .

Analyse Des Réactions Chimiques

SB 225002 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe nitro dans SB 225002 peut être réduit en un groupe amine dans des conditions spécifiques.

Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Les réactifs couramment utilisés dans ces réactions comprennent des agents réducteurs tels que le borohydrure de sodium pour la réduction, des nucléophiles tels que l'azoture de sodium pour la substitution, et des acides ou des bases pour l'hydrolyse . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications dans la recherche scientifique

SB 225002 a une large gamme d'applications dans la recherche scientifique :

Biologie : SB 225002 est utilisé pour étudier le rôle de CXCR2 dans la chimiotaxie des neutrophiles et l'inflammation.

Mécanisme d'action

SB 225002 exerce ses effets en se liant sélectivement au récepteur CXCR2, bloquant ainsi l'interaction de l'interleukine-8 avec le récepteur . Cette inhibition empêche l'activation des voies de signalisation en aval qui conduisent à la chimiotaxie et à l'activation des neutrophiles . Les cibles moléculaires impliquées comprennent le récepteur CXCR2 et ses protéines G associées, qui médient les processus de transduction du signal .

Applications De Recherche Scientifique

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, a chemical compound with the molecular formula C13H10BrN3O4, has a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. It appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol. The primary application of this compound lies in pharmacology as a CXCR2 antagonist, with potential therapeutic uses including treatment for conditions associated with excessive inflammation or tumor growth.

Chemical Properties and Structure

The chemical reactivity of this compound can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group.

Biological Activity

this compound has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor, which is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth.

Potential Therapeutic Uses

- CXCR2 Antagonist : This compound functions primarily as a CXCR2 antagonist.

- Anti-inflammatory Applications : It may be used in treating conditions associated with excessive inflammation.

- Cancer Treatment : It may be used in treating conditions associated with tumor growth.

- Drug Development : Its unique chemical structure makes it a candidate for further research in drug development.

Interaction Studies

Interaction studies involving this compound focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling.

Mécanisme D'action

SB 225002 exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the interaction of interleukin-8 with the receptor . This inhibition prevents the activation of downstream signaling pathways that lead to neutrophil chemotaxis and activation . The molecular targets involved include the CXCR2 receptor and its associated G-proteins, which mediate the signal transduction processes .

Comparaison Avec Des Composés Similaires

SB 225002 est unique en raison de sa haute sélectivité et de sa puissance en tant qu'antagoniste de CXCR2. Des composés similaires comprennent :

SB 265610 : Un autre antagoniste de CXCR2 avec une sélectivité similaire mais une structure chimique différente.

SCH 527123 : Un antagoniste de CXCR2 avec un spectre d'activité plus large contre d'autres récepteurs des chimiokines.

Reparixin : Un antagoniste non peptidique de CXCR2 avec des propriétés anti-inflammatoires.

Comparé à ces composés, SB 225002 se distingue par sa plus grande sélectivité pour CXCR2 par rapport aux autres récepteurs des chimiokines, ce qui en fait un outil précieux dans la recherche axée sur les processus médiés par CXCR2.

Activité Biologique

1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : CHBrNO

- Functional Groups :

- Bromophenyl group

- Hydroxy group

- Nitro group

- Urea linkage

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures often exhibit:

- Antineoplastic Properties : The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, potentially involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .

- Kinase Inhibition : Studies suggest that urea-based derivatives can inhibit specific kinases that are crucial for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and subsequent apoptosis .

Anticancer Activity

A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |

| HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |

| PANC-1 (Pancreatic Cancer) | 1.5 | Inhibition of kinase pathways |

| U-937 (Monocytic Leukemia) | 0.79 | Induction of apoptosis |

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased expression of p53 and caspase-3 cleavage . Flow cytometry confirmed a dose-dependent increase in apoptotic cells.

- PANC-1 Cell Line Study : This study revealed that the compound effectively inhibited cell proliferation by targeting specific kinases involved in pancreatic cancer progression, leading to reduced tumor growth in xenograft models .

SAR (Structure-Activity Relationship)

Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl rings significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it . The presence of halogen atoms, such as bromine, has been associated with increased potency against certain cancer cell lines.

Propriétés

IUPAC Name |

1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBZVUNNWUIPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397383 | |

| Record name | sb 225002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182498-32-4 | |

| Record name | SB 225002 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sb 225002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182498-32-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.